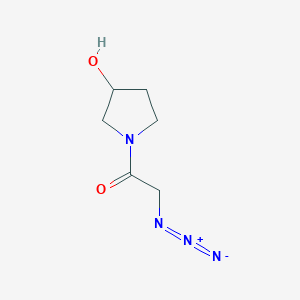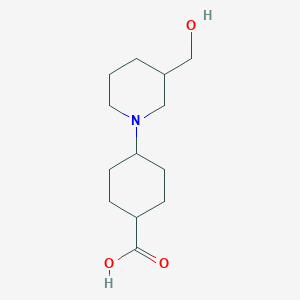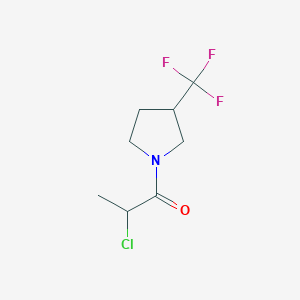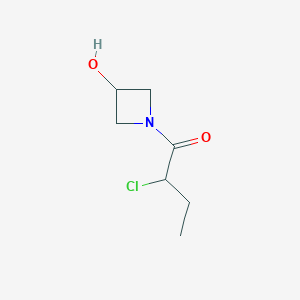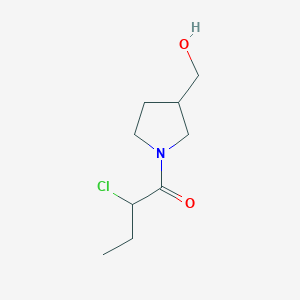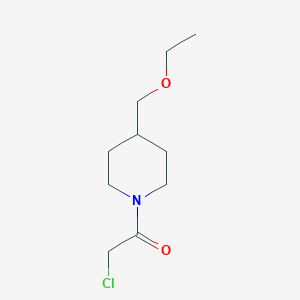
2-Chloro-1-(4-(ethoxymethyl)piperidin-1-yl)ethan-1-one
Descripción general
Descripción
2-Chloro-1-(4-(ethoxymethyl)piperidin-1-yl)ethan-1-one, also known as 2-CEE, is an organic compound with a variety of applications in the scientific research community. 2-CEE is a colorless, crystalline solid with a molecular weight of 211.67 g/mol and a melting point of 140°C. 2-CEE is a derivative of piperidine, which has been used in a variety of research applications.
Aplicaciones Científicas De Investigación
Synthesis of Polyfunctional Pyrazolyl Substituted and Pyrazolofused Pyridines
A study by Latif, Rady, and Döupp (2003) involved the synthesis of novel polyfunctional pyrazolyl-substituted monocyclic pyridines, benzothiazole and benzimidazole-fused pyridines, and pyrazolo[5,4-b]pyridines in one-pot reactions. Piperidine, a compound related to the chemical structure , was used as a catalyst in these reactions, highlighting its utility in facilitating complex organic transformations (Latif, Rady, & Döupp, 2003).
Development of CCR5 Antagonists
Research by Cheng De-ju (2014, 2015) focused on the synthesis of N-allyl-4-piperidyl benzamide derivatives, leading to the development of novel non-peptide CCR5 antagonists. These studies involved complex synthetic routes starting from piperidin-4-one, demonstrating the pivotal role of piperidine derivatives in the creation of biologically active molecules (Cheng De-ju, 2014) (Cheng De-ju, 2015).
Corrosion Inhibition by Cadmium(II) Schiff Base Complexes
A study by Das et al. (2017) explored the corrosion inhibition properties of cadmium(II) Schiff base complexes on mild steel, where piperidine derivatives were used in the synthesis of these complexes. This research illustrates the potential application of such compounds in materials science, particularly in corrosion engineering (Das et al., 2017).
Synthesis of Piperidine Decorated Crown Ethers
Nawrozkij et al. (2014) developed a convenient method for synthesizing 1-(piperidin-2-yl)ethan-1,2-diol and related compounds, which are valuable building blocks for the synthesis of functionalized crown ethers. This research highlights the versatility of piperidine derivatives in synthesizing complex organic molecules with potential applications in various chemical industries (Nawrozkij et al., 2014).
Propiedades
IUPAC Name |
2-chloro-1-[4-(ethoxymethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-2-14-8-9-3-5-12(6-4-9)10(13)7-11/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCNYLPHNMAPJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(CC1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



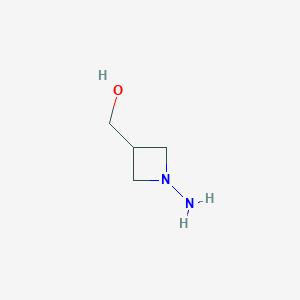
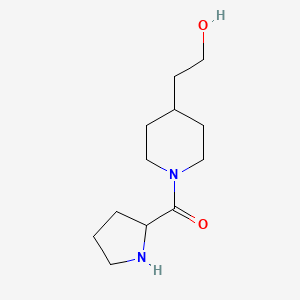



![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-chloropropan-1-one](/img/structure/B1476750.png)
